[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
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Overview
Description
[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is an organic compound with the molecular formula C18H18ClNO3 and a molecular weight of 331.8
Preparation Methods
The synthesis of [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 2,4-dimethylaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the anilino group allows for oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The anilino group may facilitate binding to specific sites, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate include other anilino and phenylacetate derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example, compounds with different substituents on the aromatic rings may exhibit different pharmacological properties .
Properties
IUPAC Name |
[2-(2,4-dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-3-8-16(13(2)9-12)20-17(21)11-23-18(22)10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMZLGXJBVLMAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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